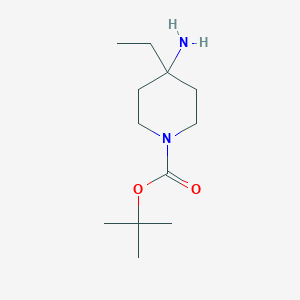

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKGQHBSAKUVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70667422 | |

| Record name | tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741687-07-0 | |

| Record name | tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate

An In-Depth Technical Guide to the

Abstract

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate is a pivotal molecular scaffold in modern medicinal chemistry. Its structure, featuring a sterically defined quaternary amine center on a piperidine ring, makes it a valuable building block for developing novel therapeutics, particularly those targeting the central nervous system.[1] This guide provides a comprehensive technical overview of the most logical and field-proven synthetic strategy for this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale, experimental causality, and practical considerations necessary for successful synthesis, aimed at researchers, chemists, and professionals in drug development.

Strategic Analysis: A Retrosynthetic Approach

The key to designing an efficient synthesis lies in strategically deconstructing the target molecule into readily available precursors. For this compound, the most logical disconnections are at the C4 position, targeting the C-N and C-C bonds of the quaternary center.

This retrosynthetic analysis points to a convergent and highly effective strategy starting from the commercially available N-Boc-4-piperidone .[2][3] The synthesis can be logically divided into two primary transformations:

-

Carbon-Carbon Bond Formation: The introduction of the ethyl group onto the C4 carbonyl.

-

Carbon-Nitrogen Bond Formation: The installation of the primary amino group at the same C4 position.

The most robust and widely adopted pathway to achieve this is a sequential Grignard reaction followed by a Ritter reaction . This approach offers high yields, predictable outcomes, and relies on well-understood, scalable chemical transformations.

The Core Synthetic Workflow: From Piperidone to Quaternary Amine

This section details the primary, two-step synthetic route, providing both the underlying chemical principles and detailed experimental protocols.

Diagram of the Core Synthetic Workflow

Caption: Overall synthetic pathway from N-Boc-4-piperidone to the target compound.

Step 1: Synthesis of Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

Principle & Mechanistic Insight

The first critical step is the formation of the C-C bond by adding an ethyl group to the ketone. The Grignard reaction is the quintessential method for this transformation. Ethylmagnesium bromide (EtMgBr), a potent nucleophile, attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.[4][5] The reaction must be conducted under strictly anhydrous conditions, as any protic solvent (like water) will instantly quench the Grignard reagent, halting the reaction. Tetrahydrofuran (THF) or diethyl ether are the solvents of choice as they are aprotic and effectively solvate the magnesium species.

Diagram of the Grignard Reaction Mechanism

Caption: Mechanism of the nucleophilic addition of ethylmagnesium bromide.

Experimental Protocol

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. The system is maintained under a positive pressure of inert gas throughout the reaction.

-

Reagents: N-Boc-4-piperidone (1.0 eq) is dissolved in anhydrous THF and added to the flask.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. Ethylmagnesium bromide (1.1-1.3 eq, typically 3.0 M in diethyl ether) is added dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[6]

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction & Purification: The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude tertiary alcohol is typically purified by flash column chromatography on silica gel.

Step 2:

Principle & Mechanistic Insight

With the ethyl group installed, the next challenge is to convert the tertiary hydroxyl group into a primary amine. The Ritter reaction is an elegant and effective solution for this specific transformation.[7][8][9] In the presence of a strong protic acid (e.g., concentrated sulfuric acid), the tertiary alcohol is protonated and eliminated as water, generating a highly stable tertiary carbocation at the C4 position. A nitrile, serving as both solvent and nucleophile (acetonitrile is common), attacks this carbocation. This forms a stable nitrilium ion intermediate, which upon aqueous workup and hydrolysis, yields the desired primary amine.

Diagram of the Ritter Reaction Mechanism

Caption: Key stages of the Ritter reaction for amine synthesis.

Experimental Protocol

-

Setup: In a flask equipped with a stirrer and cooled to 0 °C, add the tertiary alcohol intermediate (1.0 eq) to an excess of acetonitrile.

-

Acid Addition: Concentrated sulfuric acid (H₂SO₄, 2.0-3.0 eq) is added slowly and dropwise, keeping the internal temperature below 10 °C. Caution: This addition is highly exothermic.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by LC-MS.

-

Hydrolysis Workup: The reaction mixture is carefully poured onto crushed ice and then neutralized to a pH > 10 by the slow addition of a concentrated aqueous base (e.g., 50% NaOH or KOH), ensuring the temperature is kept low with an ice bath. This step hydrolyzes the intermediate amide.

-

Extraction & Purification: The aqueous layer is extracted multiple times with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product is purified by column chromatography or recrystallization to yield this compound as a solid.

Alternative Synthetic Considerations

While the Grignard/Ritter sequence is superior, other named reactions are often considered for synthesizing α-substituted amines.

-

Strecker Synthesis: The classic Strecker synthesis involves the reaction of a ketone with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to an amino acid.[10][11][12][13][14] Adapting this to produce the target molecule would likely involve forming tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate first. Subsequent conversion of the nitrile to an ethyl group is a non-trivial multi-step process, making this route less efficient than the Grignard/Ritter pathway.

-

Reductive Amination: This powerful method is primarily used for converting carbonyls into secondary or tertiary amines by reacting them with a primary or secondary amine in the presence of a reducing agent.[2][15][16] It is not directly applicable for the creation of a quaternary C-N bond with a primary amine as required for this target molecule.

Data Summary & Safety

Quantitative Data Overview

| Step | Starting Material | Key Reagents | Typical Yield | Purification Method |

| 1 | N-Boc-4-piperidone | Ethylmagnesium Bromide, THF | 85-95% | Column Chromatography |

| 2 | tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | H₂SO₄, Acetonitrile | 60-75% | Column Chromatography / Recrystallization |

Critical Safety Considerations

-

Grignard Reagents: Ethylmagnesium bromide is highly reactive, pyrophoric, and reacts violently with water. It must be handled under a dry, inert atmosphere at all times.

-

Strong Acids: Concentrated sulfuric acid is extremely corrosive and causes severe burns. The addition to acetonitrile is highly exothermic and requires careful temperature control.

-

Nitriles: Acetonitrile is toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Workup Procedures: Quenching of the Grignard reaction and neutralization of the strong acid are energetic processes that can cause splashing and rapid gas evolution. Perform these steps slowly and with adequate cooling.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence involving a Grignard addition of an ethyl group to N-Boc-4-piperidone, followed by a Ritter reaction to install the primary amine. This guide provides the strategic rationale and detailed protocols necessary for this synthesis, emphasizing the mechanistic understanding that underpins procedural choices. By mastering this workflow, researchers and drug development professionals can efficiently access a key building block essential for the discovery of next-generation pharmaceuticals.

References

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (DTIC) - Provides a relevant example of using N-Boc-4-piperidone in multi-step synthesis, including reductive amination and acylation steps. [URL: https://discover.dtic.mil/results/?q=Fentanyl%20Synthesis%20Using%20N-BOC-4-Piperidinone]

- This compound. (MySkinRecipes) - Confirms the primary use of the target compound as a key intermediate in the pharmaceutical industry for CNS-targeting drugs. [URL: https://myskinrecipes.

- Synthesis of N-Boc 4-piperidone. (ChemicalBook) - Discusses the starting material, N-Boc-4-piperidone, and its reactions, providing foundational context. [URL: https://www.chemicalbook.

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (ResearchGate) - Details the principles of reductive amination, a key reaction in piperidine chemistry. [URL: https://www.researchgate.net/publication/339180766_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars]

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (Semantic Scholar) - Further elaborates on reductive amination strategies for constructing the piperidine skeleton. [URL: https://www.semanticscholar.org/paper/THE-DOUBLE-REDUCTIVE-AMINATION-APPROACH-TO-THE-OF-Matassini-Clemente/81067b43f9c5f850d58852e69b59695663737a28]

- Strecker Synthesis. (Master Organic Chemistry) - Provides a detailed explanation of the Strecker synthesis mechanism for creating alpha-amino acids from carbonyls. [URL: https://www.masterorganicchemistry.com/reaction-guide/strecker-synthesis/]

- Strecker Amino Acid Synthesis. (Wikipedia) - Offers a comprehensive overview of the Strecker synthesis, its mechanism, and variations. [URL: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis]

- Strecker amino acid synthesis. (chemeurope.com) - Describes the reaction mechanism and scope of the Strecker synthesis. [URL: https://www.chemeurope.com/en/encyclopedia/Strecker_amino_acid_synthesis.html]

- Strecker Synthesis. (Organic Chemistry Portal) - A resource for the mechanism and literature examples of the Strecker synthesis. [URL: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]

- Ritter Reaction. (Organic Chemistry Portal) - Details the mechanism of the Ritter reaction for converting substrates that form stable carbocations into amides. [URL: https://www.organic-chemistry.org/namedreactions/ritter-reaction.shtm]

- Stereoselective Synthesis of anti-1,3-Aminoalcohols via Reductive Opening of 4-Amidotetrahydropyrans Derived from the Prins/Ritter Sequence. (PubMed) - Discusses the application of the Ritter reaction in complex synthesis. [URL: https://pubmed.ncbi.nlm.nih.gov/23297771/]

- Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. (RSC Publishing) - Shows a tandem reaction involving the Ritter reaction for piperidine synthesis. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01614e]

- Stereoselective Synthesis of anti-1,3-Aminoalcohols via Reductive Opening of 4-Amidotetrahydropyrans Derived from the Prins/Ritter Sequence. (ACS Publications) - An academic paper detailing the use of the Ritter sequence. [URL: https://pubs.acs.org/doi/10.1021/ol303364j]

- Ethylmagnesium bromide. (Wikipedia) - Provides fundamental information on the properties, preparation, and reactions of this key Grignard reagent. [URL: https://en.wikipedia.org/wiki/Ethylmagnesium_bromide]

- Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis. (ChemicalBook) - Discusses the characteristics and applications of ethylmagnesium bromide. [URL: https://www.chemicalbook.

- Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. (Benchchem) - Offers a practical protocol for conducting a Grignard reaction. [URL: https://www.benchchem.com/application-notes-protocols/grignard-reaction-with-ethylmagnesium-bromide]

Sources

- 1. This compound [myskinrecipes.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 4. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Stereoselective synthesis of anti-1,3-aminoalcohols via reductive opening of 4-amidotetrahydropyrans derived from the Prins/Ritter sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ritter Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Strecker Synthesis [organic-chemistry.org]

- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 14. Strecker_amino_acid_synthesis [chemeurope.com]

- 15. researchgate.net [researchgate.net]

- 16. soc.chim.it [soc.chim.it]

A Technical Guide to the Design, Synthesis, and Evaluation of Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate Structural Analogs

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent saturated heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. This guide focuses on a specific, highly valuable subclass: 4-amino-4-alkylpiperidines, using tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate as a central reference point. This document provides an in-depth exploration of the rationale behind designing structural analogs of this core, detailing robust synthetic strategies, step-by-step experimental protocols, and methods for structural characterization and pharmacological assessment. We delve into advanced concepts such as bioisosteric replacement and the synthesis of complex spiropiperidine systems, offering researchers and drug development professionals a comprehensive technical resource for leveraging this versatile chemical scaffold.

Introduction: The Strategic Value of the 4-Amino-4-Alkylpiperidine Scaffold

The Piperidine Moiety in Modern Drug Discovery

The piperidine scaffold is a fundamental building block in the development of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][3] Its three-dimensional structure and the basicity of the nitrogen atom allow it to serve as a versatile pharmacophore, influencing properties such as solubility, lipophilicity, and metabolic stability.[1] The ability of the piperidine ring to adopt different conformations, like the chair form, enables its substituents to orient precisely within the binding pockets of biological targets.[1] This structural adaptability is a key reason why piperidine derivatives are found in over a hundred approved drugs, spanning therapeutic areas from oncology to infectious diseases.[1][4]

The 4-Amino-4-Alkylpiperidine Motif: A Locus for Innovation

The 4-amino-4-alkylpiperidine core represents a "pseudo-quaternary" or sterically hindered center that offers distinct advantages in drug design. The geminal substitution at the C4 position locks in specific substituent orientations, reducing conformational ambiguity and potentially increasing binding affinity and selectivity. This structural motif is a key component in a number of bioactive compounds, including potent antagonists for the CCR5 receptor, a critical target in HIV-1 entry inhibition.[5] The core molecule of this guide, this compound, serves as a quintessential intermediate, providing a protected piperidine nitrogen and a reactive primary amine for further elaboration.[6][7]

Rationale for Analog Development: Optimizing for Efficacy and Safety

While a core scaffold may provide initial activity, the process of drug optimization requires the systematic synthesis of structural analogs. The primary goals of creating analogs of the this compound core include:

-

Enhancing Potency and Selectivity: Minor structural modifications can drastically alter interactions with the target protein.

-

Improving ADME Properties: Adjusting lipophilicity, metabolic stability, and membrane permeability is crucial for developing a viable drug candidate.[1]

-

Exploring Novel Chemical Space: Introducing bioisosteric replacements or increasing three-dimensionality through spirocycles can lead to compounds with superior properties and novel intellectual property.[4][8]

-

Structure-Activity Relationship (SAR) Studies: A systematic analoging campaign is essential to understand which parts of the molecule are critical for its biological activity.[9][10]

Strategic Design of Structural Analogs

The design of effective analogs is a hypothesis-driven process grounded in medicinal chemistry principles. Key strategies involve modifying the core structure at specific vectors to probe and optimize interactions with the biological target.

Bioisosteric Replacement Strategies

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[11] Replacing the piperidine ring with a suitable bioisostere can profoundly impact a compound's metabolic stability and pharmacokinetic profile.[1][4] For instance, the carbons adjacent to the piperidine nitrogen are often sites of metabolic oxidation; replacing the piperidine with a morpholine ring can block this "soft spot" and increase polarity.[11][12]

A more advanced strategy is the use of rigid, bicyclic mimics like azaspiro[3.3]heptanes. These scaffolds have been proposed as next-generation piperidine bioisosteres, offering a similar exit vector geometry while potentially improving metabolic stability and exploring new chemical space.[4][13][14]

| Scaffold | Key Features | Impact on Properties |

| Piperidine | Flexible, basic nitrogen, common pharmacophore. | Well-understood but can be metabolically liable.[1] |

| Morpholine | Increased polarity, H-bond acceptor (oxygen). | Often blocks metabolism at the 4-position, may alter pKa.[12] |

| Azaspiro[3.3]heptane | Rigid, maintains exit vector, novel. | Can reduce lipophilicity and improve metabolic stability.[4][13] |

Introduction of Spirocyclic Systems

Spiropiperidines, which feature a spirocyclic junction at the C2, C3, or C4 position, have gained significant popularity in drug discovery.[8][15] This strategy increases the three-dimensionality (3D) and saturation (high Fsp³) of a molecule, which are often correlated with improved clinical success. Creating a spirocycle at the C4 position of the 4-amino-4-ethylpiperidine core generates highly complex and rigid structures, which can precisely orient functional groups and lead to significant gains in potency and selectivity.[8][16]

Synthetic Pathways and Methodologies

The synthesis of analogs requires a flexible and robust chemical toolkit. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical, as it prevents unwanted side reactions and allows for controlled, sequential modifications.

General Synthetic Workflow

A common strategy for accessing a diverse library of analogs involves a convergent synthesis where key fragments are prepared separately and then combined. The workflow below illustrates a typical approach starting from a commercially available piperidine derivative.

Caption: General workflow for the synthesis of 4-amino-4-alkylpiperidine analogs.

Protocol 1: Synthesis of the Core via Curtius Rearrangement

This protocol outlines an efficient method for preparing 4-substituted-4-aminopiperidines from isonipecotate, using a Curtius rearrangement as the key step to install the amine.[5]

-

Materials:

-

Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

-

Lithium diisopropylamide (LDA)

-

Ethyl iodide (Et-I)

-

Sodium hydroxide (NaOH)

-

Diphenylphosphoryl azide (DPPA)

-

Tert-butanol (t-BuOH)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

Alkylation: Dissolve Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in anhydrous THF and cool to -78 °C under an argon atmosphere. Add LDA (1.1 equiv.) dropwise and stir for 30 minutes. Add ethyl iodide (1.2 equiv.) and allow the reaction to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate.

-

Saponification: Dissolve the resulting ester in a mixture of THF and methanol. Add an aqueous solution of NaOH (2.0 equiv.) and stir at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Acidification & Extraction: Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Dry the organic layers over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is used without further purification.

-

Curtius Rearrangement: Dissolve the crude carboxylic acid in anhydrous t-BuOH. Add triethylamine (1.5 equiv.) followed by DPPA (1.1 equiv.). Heat the mixture to reflux for 4-6 hours until gas evolution ceases.

-

Final Isolation: Cool the reaction mixture, concentrate under reduced pressure, and purify by column chromatography to afford tert-butyl (1-(tert-butoxycarbonyl)-4-ethylpiperidin-4-yl)carbamate. A final hydrolysis step under acidic conditions (see Protocol 3) yields the desired 4-amino-4-ethylpiperidine.

-

-

Causality: The use of LDA, a strong, non-nucleophilic base, is critical for the efficient deprotonation at the C4 position without competing with the ester functionality.[5] The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with retention of stereochemistry, proceeding through an isocyanate intermediate.[16]

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for removing the Boc protecting group from the piperidine nitrogen.[17]

-

Materials:

-

N-Boc protected piperidine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM in a round-bottom flask at 0 °C (ice bath).

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate in vacuo to yield the deprotected piperidine free base.

-

-

Trustworthiness: This protocol is self-validating. The progress is easily monitored by TLC (the product will be more polar). The final basic wash is crucial to ensure the product is in its free base form for accurate yield determination and subsequent reactions.[17] Incomplete neutralization will result in product loss as the water-soluble trifluoroacetate salt.

Structural Characterization and Analysis

Unambiguous characterization of all synthesized analogs is paramount. A combination of spectroscopic techniques is required to confirm the identity, purity, and structure of each new compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For piperidine derivatives, both ¹H and ¹³C NMR provide critical information.[18][19][20]

Caption: Table of typical proton NMR chemical shifts for the core structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is typically used to generate the protonated molecular ion [M+H]⁺.[21] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

Pharmacological Evaluation Framework

Once a library of analogs has been synthesized and characterized, it must be screened to assess biological activity and establish an SAR.

Target-Based Screening

If the intended biological target is known (e.g., a specific receptor or enzyme), direct binding or functional assays are employed.

-

Binding Assays: Radioligand binding assays or fluorescence polarization can determine the affinity (Ki or Kd) of the analogs for the target.

-

Functional Assays: These assays measure the biological effect of the compound, determining if it is an agonist, antagonist, or modulator. Examples include calcium flux assays for GPCRs or enzyme activity assays.[22]

ADME/Tox Profiling

Promising compounds from initial screens must be evaluated for their drug-like properties.

-

Metabolic Stability: Incubation with liver microsomes is a standard in vitro method to assess a compound's susceptibility to metabolic degradation.[12]

-

Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across the gut wall or blood-brain barrier.

-

Cytotoxicity: Compounds are tested against various cell lines to identify potential toxicity issues early in the discovery process.[22][23]

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a rich and highly developable area of chemical space. The synthetic methodologies outlined in this guide provide a robust foundation for creating diverse libraries of compounds for drug discovery programs. Future advancements will likely focus on the development of more complex and stereochemically defined analogs, such as novel spirocyclic and bridged systems, to further enhance selectivity and optimize pharmacokinetic profiles. The continued exploration of novel bioisosteric replacements for the piperidine core will remain a key strategy for overcoming challenges in metabolic stability and expanding the intellectual property landscape.[4][24]

References

- ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0.

- Cambridge MedChem Consulting. (2024). Ring Bioisosteres.

- PubMed. (2012). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors.

- PubMed. (2006). The SAR of 4-substituted (6,6-bicyclic) piperidine cathepsin S inhibitors.

- Benchchem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.

- Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- ResearchGate. (n.d.). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0.

- PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC4011002/.

- Enamine. (n.d.). Novel Class of Piperidine Bioisosteres.

- Royal Society of Chemistry. (n.d.). Strategies for the synthesis of spiropiperidines – a review of the last 10 years.

- PubMed. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles.

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from reddit.com/r/Chempros/comments/l8t75b/advice_on_nboc_deprotection_in_the_presence_of/.

- PubMed. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement.

- (n.d.).

- White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines.

- MySkinRecipes. (n.d.). This compound.

- (n.d.). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles.

- PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC8950030/.

- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

- RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- RSC Publishing. (n.d.). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines.

- PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC5118000/.

- PubMed. (n.d.). Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold.

- PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC6005663/.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.

- ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug....

- bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- ChemicalBook. (n.d.). tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis.

- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.

- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- ResearchGate. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- PubMed. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives.

- PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.

- Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.

- The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The SAR of 4-substituted (6,6-bicyclic) piperidine cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 21. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate: A Technical Guide

Introduction

Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a chiral center at the C4 position, a primary amine, and the bulky tert-butyloxycarbonyl (Boc) protecting group, make it a valuable building block for the synthesis of complex biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in multi-step syntheses.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As publicly available experimental spectra for this specific molecule are limited, this guide leverages established principles of spectroscopic interpretation and data from closely related analogs to provide a robust predictive analysis. This approach not only offers a reliable reference for researchers working with this compound but also serves as an educational tool for understanding structure-spectrum correlations in complex organic molecules.

Molecular Structure

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the tert-butyl group, the ethyl substituent, and the piperidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate and the local chemical environment of each proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.8 - 4.0 | br m | 2H | -CH₂- (axial, piperidine ring adjacent to N-Boc) | Deshielded by the adjacent nitrogen of the carbamate. Broadness is due to conformational exchange. |

| ~2.8 - 3.0 | br t | 2H | -CH₂- (equatorial, piperidine ring adjacent to N-Boc) | Deshielded by the adjacent nitrogen, but typically upfield from the axial protons. |

| ~1.6 - 1.8 | m | 2H | -CH₂- (piperidine ring) | Protons on the C3 and C5 positions of the piperidine ring. |

| ~1.4 - 1.6 | m | 2H | -CH₂- (piperidine ring) | Protons on the C3 and C5 positions of the piperidine ring. |

| 1.45 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| ~1.5 - 1.7 | q | 2H | -CH₂-CH₃ (ethyl group) | Protons of the methylene group of the ethyl substituent, split by the adjacent methyl group. |

| ~0.8 - 0.9 | t | 3H | -CH₂-CH₃ (ethyl group) | Protons of the methyl group of the ethyl substituent, split by the adjacent methylene group. |

| ~1.2 - 1.5 | br s | 2H | -NH₂ | The chemical shift of the primary amine protons can vary and the signal is often broad. It may exchange with D₂O.[1] |

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a high-quality ¹H NMR spectrum for a small organic molecule like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.[2]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If the sample contains particulate matter, filter the solution through a small plug of cotton wool in the pipette.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Set the appropriate spectral width, acquisition time, and number of scans. For a sample of this concentration, 8-16 scans should be sufficient.

-

-

Data Acquisition and Processing:

-

Acquire the free induction decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C=O (carbamate) | The carbonyl carbon of the Boc group is significantly deshielded. |

| ~80 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~55-60 | C4 (piperidine ring) | The quaternary carbon bearing the amino and ethyl groups. |

| ~40-45 | C2, C6 (piperidine ring) | Carbons adjacent to the N-Boc group. |

| ~30-35 | C3, C5 (piperidine ring) | The other two carbons of the piperidine ring. |

| ~30 | -CH₂-CH₃ (ethyl group) | The methylene carbon of the ethyl group. |

| 28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~8-10 | -CH₂-CH₃ (ethyl group) | The methyl carbon of the ethyl group. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation:

-

A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Weigh approximately 20-50 mg of the compound.[2]

-

Dissolve in ~0.6-0.7 mL of a suitable deuterated solvent in a vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Lock and shim the instrument as for ¹H NMR.

-

Select the ¹³C nucleus for observation and set up a proton-decoupled experiment.

-

A wider spectral width is needed compared to ¹H NMR.

-

A longer acquisition time and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Acquisition and Processing:

-

Acquire the FID.

-

Apply a Fourier transform, phase the spectrum, and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent signal.

-

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule, likely producing the protonated molecular ion [M+H]⁺. Fragmentation in the mass spectrometer can provide valuable structural information.

| m/z (predicted) | Ion | Rationale |

| 243.21 | [M+H]⁺ | Protonated molecular ion (C₁₂H₂₅N₂O₂). |

| 187.15 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group. |

| 143.15 | [M - Boc + H]⁺ | Loss of the entire Boc group. |

| 114.13 | [M - Boc - C₂H₅ + H]⁺ | Subsequent loss of the ethyl group from the piperidine ring. |

| 57.07 | [C₄H₉]⁺ | The tert-butyl cation is a common fragment. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Set the ionization mode to positive.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and inducing fragmentation.

-

Caption: Predicted ESI-MS fragmentation pathways.

Infrared (IR) Spectroscopy

Predicted Infrared (IR) Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3300-3400 | N-H stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region (symmetric and asymmetric stretching).[1][4] |

| ~2850-2960 | C-H stretch | Alkyl groups | C-H stretching vibrations of the piperidine ring, ethyl, and tert-butyl groups. |

| ~1680-1700 | C=O stretch | Carbamate (-O-C=O) | Strong absorption characteristic of the carbonyl group in the Boc protecting group. |

| ~1580-1650 | N-H bend | Primary Amine (-NH₂) | Bending (scissoring) vibration of the primary amine.[4] |

| ~1160-1250 | C-N stretch | Carbamate and Amine | Stretching vibrations of the C-N bonds.[4] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the provided standard experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis and drug development. While predicted data serves as a strong guideline, it is always recommended to confirm the structure of a newly synthesized or isolated compound through the acquisition and interpretation of actual experimental data. The principles and methodologies outlined herein provide a solid foundation for such empirical validation.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

-

Advanced Chemistry Development, Inc. (ACD/Labs). (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

University of Bristol, School of Chemistry. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Solubility of Things. (n.d.). Principles of IR Spectroscopy. Retrieved from [Link]

-

University of Oxford, Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its remarkable prevalence in over seventy FDA-approved drugs and a vast array of biologically active natural products underscores its significance in the design and development of novel therapeutics.[4][5] This guide provides a comprehensive exploration of the multifaceted role of piperidine derivatives, delving into their synthesis, structure-activity relationships (SAR), and profound impact across diverse therapeutic areas. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an invaluable resource for professionals engaged in the intricate process of drug discovery.

The Physicochemical and Pharmacokinetic Advantages of the Piperidine Ring

The enduring prevalence of the piperidine scaffold in drug design is not coincidental; it is a direct consequence of its favorable physicochemical and pharmacokinetic properties. The piperidine ring is a versatile structural motif that can significantly enhance the "druggability" of a molecule.[6]

-

Modulation of Physicochemical Properties: The piperidine nucleus offers a unique balance of lipophilicity and water solubility.[6] Its saturated, non-aromatic nature generally imparts a degree of lipophilicity, facilitating passage through biological membranes. Simultaneously, the basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for critical interactions with biological targets.[7]

-

Metabolic Stability and Pharmacokinetic Profile: The piperidine ring is relatively stable to metabolic degradation, which can contribute to an improved pharmacokinetic profile and reduced toxicity.[6] However, the metabolic stability is highly dependent on the substitution pattern around the nitrogen atom.[6] Strategic placement of substituents can shield the ring from enzymatic attack, further enhancing its in vivo half-life. The conformational flexibility of the piperidine ring also allows it to adapt to the steric demands of various binding pockets within biological targets.[6]

-

Structural Versatility: The piperidine scaffold provides a three-dimensional framework that can be readily functionalized at multiple positions, allowing for precise control over the spatial orientation of pharmacophoric groups. This structural versatility is crucial for optimizing interactions with target proteins and achieving high potency and selectivity.[8]

Synthetic Strategies for Accessing Piperidine Derivatives

The development of efficient and versatile synthetic methodologies is paramount to exploring the chemical space of piperidine derivatives. A variety of synthetic routes have been established, ranging from classical cyclization reactions to modern catalytic approaches.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. These reactions often involve the formation of a carbon-nitrogen bond to close the six-membered ring.

-

Reductive Amination: A common approach involves the intramolecular reductive amination of δ-amino ketones or aldehydes. This method is highly versatile and allows for the introduction of various substituents on both the carbon skeleton and the nitrogen atom.

-

Metal-Catalyzed Cyclization: Transition metal catalysts, such as palladium and gold, have been employed to facilitate the cyclization of unsaturated amines.[9] For instance, the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex represents a modern approach to forming substituted piperidines.[9]

Intermolecular Reactions

Intermolecular reactions, particularly multicomponent reactions, offer a highly efficient means of assembling complex piperidine structures in a single step.

-

Mannich Reaction: The Mannich reaction is a classic one-pot condensation involving an amine, a non-enolizable aldehyde, and a compound containing an acidic proton (such as a ketone). This reaction is particularly useful for synthesizing piperidin-4-ones.

-

Ugi Four-Component Reaction (Ugi-4CR): The Ugi-4CR is a powerful tool for generating structurally diverse libraries of 1,4,4-trisubstituted piperidines from commercially available reagents in a single step.[10] This efficiency is highly advantageous in high-throughput screening campaigns.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction[10][11]

Objective: To synthesize a substituted piperidin-4-one derivative using a one-pot Mannich reaction.

Materials:

-

Ethyl methyl ketone

-

Benzaldehyde

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ammonium acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine ethyl methyl ketone (1 equivalent), benzaldehyde (1 equivalent), the substituted aromatic aldehyde (1 equivalent), and ammonium acetate (1.5 equivalents) in ethanol.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water and collect the precipitated product by filtration.

-

Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2,6-diaryl-3-methyl-4-piperidone.

Causality: The Mannich reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and ammonium acetate, which then undergoes a nucleophilic attack by the enol form of the ketone, leading to the formation of the piperidin-4-one ring. The use of a one-pot procedure enhances efficiency by minimizing intermediate isolation steps.

Therapeutic Applications of Piperidine Derivatives

The piperidine scaffold is a recurring motif in drugs targeting a wide spectrum of diseases, a testament to its broad biological activity.[9][11][12]

Central Nervous System (CNS) Disorders

Piperidine derivatives have a long and successful history in the treatment of CNS disorders.[6] Their ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs, is a key factor in their utility.

-

Antipsychotics: Drugs like Risperidone and Haloperidol, which contain a piperidine moiety, are widely used in the management of schizophrenia and other psychotic disorders.[13]

-

Analgesics: The piperidine ring is a core component of many potent opioid analgesics, including Meperidine and Fentanyl.[14][15]

-

Alzheimer's Disease: Donepezil, a piperidine derivative, is a first-line treatment for Alzheimer's disease that functions as an acetylcholinesterase inhibitor.[14][16][17] The benzyl-piperidine group of Donepezil plays a crucial role in binding to the catalytic site of the acetylcholinesterase enzyme.[14]

Caption: Donepezil inhibits AChE, leading to increased acetylcholine levels and enhanced neuronal signaling.

Oncology

Piperidine-containing compounds have emerged as promising anticancer agents, targeting various molecular pathways involved in tumor growth and proliferation.[18][19][20]

-

Enzyme Inhibitors: Many piperidine derivatives act as inhibitors of crucial enzymes in cancer signaling pathways, such as kinases (e.g., Akt1) and topoisomerases.[1][18] The piperidine ring often plays a key role in enhancing the potency, selectivity, and bioavailability of these inhibitors.[18]

-

Apoptosis Induction: Certain spirooxindolopyrrolidine-embedded piperidinones have demonstrated the ability to induce apoptosis in cancer cells.[9]

-

DNA Intercalation: Some piperidine derivatives have been shown to intercalate into the DNA double helix, disrupting DNA replication and transcription and ultimately leading to cancer cell death.[21]

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [1] |

| Spirooxindolopyrrolidine-embedded piperidinone | FaDu hypopharyngeal tumor cells | Spirocyclic system | Comparable to Bleomycin | [9] |

| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 (Breast Cancer) | Dibenzo[b,f]thiepin moiety | 0.8 ± 0.04 | [21] |

Infectious Diseases

The piperidine scaffold is also found in numerous agents developed to combat infectious diseases caused by viruses, bacteria, and fungi.

-

Antiviral Agents: Piperidine-based derivatives have shown potent inhibitory activity against various viruses, including influenza and coronaviruses.[10][22][23] For instance, a series of tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate analogues have demonstrated excellent activity against multiple influenza virus strains.[22][23]

-

Antibacterial Agents: The increasing threat of antibiotic resistance has spurred the development of novel antibacterial agents, and piperidine derivatives have emerged as a promising class of compounds.[24][25][26] They have shown efficacy against both Gram-positive and Gram-negative bacteria.[26]

-

Antifungal Agents: Several piperidine derivatives have exhibited significant antifungal activity against a range of pathogenic fungi, including those affecting crops and those causing infections in humans.[27][28][29][30]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)[11][27]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a piperidine derivative against a bacterial strain.

Materials:

-

Piperidine derivative stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a serial two-fold dilution of the piperidine derivative in CAMHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Trustworthiness: This protocol is a standardized method widely used in microbiology to assess the in vitro efficacy of antimicrobial agents. The inclusion of positive and negative controls ensures the validity of the results.

Structure-Activity Relationship (SAR) Studies: A Guide to Optimization

Understanding the structure-activity relationship is fundamental to the rational design and optimization of piperidine-based drug candidates.[1][2][7][15][31] SAR studies reveal how modifications to the piperidine scaffold and its substituents influence biological activity.

-

Substitution on the Nitrogen Atom: The nature of the substituent on the piperidine nitrogen is often critical for activity. For example, in the development of opioid receptor ligands, altering the N-benzyl group can significantly impact binding affinity and potency.[7]

-

Substitution on the Piperidine Ring: The position, nature, and stereochemistry of substituents on the carbon atoms of the piperidine ring are exquisitely sensitive determinants of biological activity.[1] For instance, in a series of farnesyltransferase inhibitors, all four substituent positions on the piperidine core played an important role in inhibitory activity.[31]

-

Stereochemistry: The stereochemistry of chiral centers within the piperidine ring can have a profound effect on biological activity. It is common for one enantiomer to be significantly more active than the other.

Caption: A typical iterative cycle in drug discovery involving the design, synthesis, and testing of piperidine derivatives to establish SAR.

Future Perspectives and Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[11][32] Future research will likely focus on the development of more complex and stereochemically defined piperidine derivatives, enabled by advances in asymmetric synthesis and catalytic methods.[9] The exploration of novel biological targets and the application of computational modeling will further expand the therapeutic potential of this remarkable heterocycle.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

-

Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). Wiley Online Library. [Link]

-

Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). MDPI. [Link]

-

Antifungal Activity of Morpholine and Piperidine Based Surfactants. (n.d.). ResearchGate. [Link]

-

Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & biomolecular chemistry, 12(40), 8048–8060. [Link]

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (n.d.). MDPI. [Link]

-

Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). Wiley Analytical Science. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

-

Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Semantic Scholar. [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. [Link]

-

Kim, K., Lee, J., Thatcher, B. J., Lee, K., & Qian, Y. (1998). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 41(14), 2636–2641. [Link]

-

Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. (2024). PubMed. [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). PubMed. [Link]

-

Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). PubMed. [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025). ResearchGate. [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). Taylor & Francis Online. [Link]

-

Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., De Fusco, C., Lucas, S. C. C., Roughley, S. D., Vidler, L. R., Whatton, M. A., Woolford, A. J.-A., Wrigley, G. L., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614–1620. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2025). ResearchGate. [Link]

-

Piperidine-based drug discovery. (2017). University of Arizona. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). PubMed. [Link]

-

Wang, Y., Zhang, H., Liu, Y., Li, Y., Fan, Z., & Wang, M. (2025). Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties. Journal of Agricultural and Food Chemistry. [Link]

-

Classes of Piperidine-Based Drugs. (n.d.). ResearchGate. [Link]

-

Piperidine derivatives scope of this review. (n.d.). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijnrd.org [ijnrd.org]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Semantic Scholar [semanticscholar.org]

- 20. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. academicjournals.org [academicjournals.org]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

- 28. Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Boc-Protected Piperidines: A Balance of Stability and Lability

An In-depth Technical Guide to the Stability and Storage of Boc-Protected Piperidines

For researchers, scientists, and professionals in drug development, ensuring the purity and stability of chemical intermediates is paramount to the success of synthetic endeavors and the integrity of final products. Among the vast array of protecting groups utilized in modern organic synthesis, the tert-butyloxycarbonyl (Boc) group is a frequent choice for the protection of amines, particularly within heterocyclic scaffolds like piperidine. This guide provides a comprehensive overview of the stability, recommended storage conditions, and analytical methodologies for assessing the integrity of Boc-protected piperidines.

The utility of the Boc protecting group lies in its unique stability profile. It is robust under a wide range of synthetic conditions, including basic, nucleophilic, and reductive environments, yet can be readily cleaved under mild acidic conditions.[1][2] This orthogonality is a key advantage in multi-step syntheses.[3] However, the very characteristic that makes the Boc group so useful—its acid lability—is also its primary vulnerability during storage and handling.

The Primary Degradation Pathway: Acid-Catalyzed Deprotection

The principal stability concern for any Boc-protected piperidine is the cleavage of the Boc group upon exposure to acidic conditions.[4] This deprotection can be initiated by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), but even trace amounts of acidic impurities in solvents or on glassware can lead to gradual degradation over time.[1][3]

The mechanism proceeds through protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid subsequently decarboxylates to release the free piperidine amine, carbon dioxide, and isobutene.[3][5]

Caption: Acid-catalyzed deprotection of a Boc-protected piperidine.

Other Potential Degradation Pathways

While acid-catalyzed cleavage is the most common issue, other factors can compromise the integrity of Boc-protected piperidines:

-

Thermal Degradation: The Boc group can be thermally labile at elevated temperatures.[1] While generally stable at room temperature, prolonged exposure to temperatures above 85-90°C can induce deprotection.[1] Some compounds may also undergo other decomposition reactions at high heat.[6]

-

Oxidative Degradation: Like many complex organic molecules, Boc-protected piperidines can be susceptible to oxidation, especially with prolonged exposure to air or oxidizing agents.[4][6] The piperidine ring itself can be a site for oxidation.

-

Photolytic Degradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[4][6]

Best Practices for Storage and Handling

To ensure the long-term integrity of Boc-protected piperidines, adherence to proper storage and handling protocols is critical. The following guidelines are based on the known stability profile of the Boc group.

Recommended Storage Conditions

The primary goal of proper storage is to mitigate the risks of acid-catalyzed hydrolysis, thermal decomposition, oxidation, and photodegradation.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C.[4] Short-term: 2-8°C is often acceptable.[7] | Minimizes thermal degradation and slows the rate of any potential hydrolytic or oxidative reactions.[1] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen).[1] | Prevents reaction with atmospheric moisture and protects against oxidative degradation.[1][6] |

| Light | Protection from light (e.g., amber vials).[1] | Prevents potential photolytic degradation.[7] |

| Moisture | Tightly sealed containers in a desiccated environment.[1][7] | Minimizes hydrolytic degradation of the Boc group.[1] |

When stored correctly as a solid at -20°C, Boc-protected piperidines can be expected to be stable for at least four years.[4] However, regular purity checks are always recommended for older batches.[4]

Handling of Solutions

Solutions of Boc-protected piperidines are generally less stable than the solid material.

-

Prepare Fresh: It is always best practice to prepare solutions fresh before each experiment.[4]

-

Stock Solutions: If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C or -80°C) in a tightly sealed, airtight container.[4] The stability of the solution over the intended storage time should be validated.

Experimental Protocols for Stability and Purity Assessment

A robust quality control process is essential for verifying the integrity of Boc-protected piperidines, especially for materials that have been in storage or when lot-to-lot variability is a concern.[8]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the principal method for determining the purity and quantifying non-volatile impurities in Boc-protected piperidines.[8]

Illustrative HPLC Method:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile (ACN).

-

Gradient: A typical gradient might run from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 220 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Mobile Phase A/B mixture) to a concentration of approximately 1 mg/mL.[8]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical tool for understanding the intrinsic stability of a compound by subjecting it to accelerated degradation conditions.[6] This helps to identify potential degradation products and establish degradation pathways.

General Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of the Boc-protected piperidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution (and solid material where applicable) to the following conditions[4]:

-